molecular formula C19H18N2O5S2 B2643356 2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole CAS No. 1396857-14-9

2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole

Cat. No.: B2643356
CAS No.: 1396857-14-9
M. Wt: 418.48
InChI Key: VWWNLMHSVGLWNX-UHFFFAOYSA-N
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Description

The compound “2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole” is a complex organic molecule that contains several functional groups and rings. These include a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group, an azetidine ring, an ether linkage, a methyl group, and a benzo[d]thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the benzo[d]thiazole ring would contribute to the rigidity of the molecule, while the sulfonyl group, azetidine ring, and ether linkage would add flexibility .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The sulfonyl group could potentially undergo substitution reactions, and the azetidine ring could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of multiple rings and functional groups would likely make it a solid at room temperature. Its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Reactivity of Azetidinones The compound "2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole" falls into the broader category of azetidinones and thiazoles, which are known for their varied reactivities and applications in chemical synthesis. For instance, 3-methyl-4-arylthio-2-azetidinones exhibit interesting reactivity patterns, such as forming acrylonitrile derivatives upon treatment with hexamethylphosphoramide (HMPA), converting to sulfoxide and sulfone derivatives through oxidation, and yielding disulfides when treated with iodine or bromine. These compounds also react with 2-methylthio-2-thiazoline to produce 6-methyl-5-oxo-5H-2,3-dihydrothiazolo[3,2-a]pyrimidine, showcasing a range of possible chemical transformations (Hirai, Matsuda, & Kishida, 1973).

Thiazole Chemistry and Applications Thiazole and its derivatives are central in medicinal chemistry, given their presence in natural products like Vitamin B1 (Thiamine) and in synthetic medicinally important compounds. The thiazole nucleus is part of the penicillin nucleus and has shown a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid effects. Additionally, thiazole derivatives have found applications as anticancer agents, anthelmintics, vulcanizing accelerators, and photographic sensitizers. The field of thiazole chemistry has evolved significantly, with contributions leading to developments in fields ranging from cyanine dyes to commercial products like benzothiazole (Chhabria, Patel, Modi, & Brahmkshatriya, 2016).

Biological Activity and Drug Design Azetidinones and thiazoles are integral in designing new classes of compounds with significant biological activities. For example, substituted azetidinones have been synthesized and evaluated for their antibacterial activity against various microorganisms, showing promising results and elucidating structure-activity relationships. The synthesis of these compounds involves complex chemical reactions, highlighting the versatility of azetidinones in drug design and development (Parvez, Jyotsna, Youssoufi, & Hadda, 2010).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also be interesting to study its mechanism of action and potential biological activities .

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-12-3-2-4-17-18(12)20-19(27-17)26-13-10-21(11-13)28(22,23)14-5-6-15-16(9-14)25-8-7-24-15/h2-6,9,13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWNLMHSVGLWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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